molecular formula C7H12O3S B6194559 rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis CAS No. 24965-73-9

rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis

Cat. No.: B6194559
CAS No.: 24965-73-9
M. Wt: 176.2
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Description

rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis is a chiral compound with significant interest in various scientific fields due to its unique structural properties This compound is characterized by the presence of two chiral centers, making it a racemic mixture of enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dimethylthiol with a suitable oxidizing agent to form the thiane ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like trifluoroacetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired enantiomeric form.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thioethers.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted thiane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(2R,6S)-2,6-dimethyl-1lambda6-thiane-1,1,4-trione, cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    rac-(2R,6S)-2,6-dimethyl-4-(4-piperidinyl)morpholine dihydrochloride: Similar in structure but with a morpholine ring.

    rac-(2R,6S)-6-phenyloxane-2-carboxylic acid, cis: Contains an oxane ring instead of a thiane ring.

Properties

CAS No.

24965-73-9

Molecular Formula

C7H12O3S

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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